Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate
Description
This compound is a spirocyclic carbamate derivative featuring a trifluoromethylsulfonyloxy (triflyloxy) group at position 3 of the 1-oxa-8-azaspiro[4.5]dec-3-ene scaffold. The tert-butyl carbamate moiety serves as a protective group for the nitrogen atom, enhancing stability during synthetic processes. The triflyloxy group is a strong electron-withdrawing substituent, making the compound a reactive intermediate in nucleophilic substitution reactions, particularly in medicinal chemistry and drug synthesis .
Properties
Molecular Formula |
C14H20F3NO6S |
|---|---|
Molecular Weight |
387.37 g/mol |
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate |
InChI |
InChI=1S/C14H20F3NO6S/c1-12(2,3)23-11(19)18-6-4-13(5-7-18)8-10(9-22-13)24-25(20,21)14(15,16)17/h8H,4-7,9H2,1-3H3 |
InChI Key |
PALHAFPUAPXBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step process involving:
- Construction of the spirocyclic 1-oxa-8-azaspiro[4.5]decane core.
- Introduction of the tert-butyl carboxylate protecting group.
- Functionalization of the 3-position with a trifluoromethylsulfonyl (triflate) leaving group.
The triflate group is introduced via trifluoromethanesulfonylation of a hydroxyl precursor at the 3-position of the spirocyclic ring, enabling further nucleophilic substitutions or cross-coupling reactions.
Preparation of the Spirocyclic Core and Tert-butyl Ester
The 1-oxa-8-azaspiro[4.5]decane scaffold is synthesized by cyclization reactions starting from suitable amino alcohols or azabicyclic intermediates. The tert-butyl ester protecting group is commonly introduced by esterification with tert-butyl chloroformate or via carbamate formation using tert-butyl carbamate derivatives.
Typical reaction conditions include:
- Use of triethylamine or other non-nucleophilic bases to neutralize acids formed during esterification.
- Solvents such as dichloromethane (DCM) or acetonitrile.
- Temperature control between 0°C to room temperature for esterification steps.
- Purification by column chromatography or crystallization.
An example from patent WO2018134695A1 describes synthesis involving tert-butyl carbamate derivatives in DCM with triethylamine at low temperatures for 2-3 hours to afford tert-butyl protected intermediates.
Introduction of the Trifluoromethylsulfonyl (Triflate) Group
The key step to obtain tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate is the conversion of a hydroxyl group at the 3-position into a triflate leaving group.
Typical reagents and conditions:
- Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) as triflation agents.
- Use of a base such as pyridine or triethylamine to scavenge the generated acid.
- Low temperature (e.g., -78°C to 0°C) to control reaction rate and avoid side reactions.
- Solvents such as dichloromethane or acetonitrile.
A patent example (US20110230493A1) describes a solution of the precursor spirocyclic compound in DCM subjected to triflation, producing the triflate intermediate suitable for further transformations.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1. Formation of tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Amino alcohol precursor, tert-butyl chloroformate, triethylamine, DCM, 0°C to RT, 2-3 h | Esterification and cyclization to form protected spirocyclic core | Typically >70% | Purified by silica gel chromatography |
| 2. Hydroxyl group installation at 3-position | Oxidation or substitution reactions depending on precursor | Provides the 3-hydroxy spirocyclic intermediate | Variable | Precursor for triflation |
| 3. Triflation of 3-hydroxy group | Trifluoromethanesulfonic anhydride, pyridine or triethylamine, DCM, -78°C to 0°C, 1-2 h | Conversion of hydroxyl to triflate | 60-85% | Requires inert atmosphere, moisture-free conditions |
Analytical Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR confirm the spirocyclic structure and triflate group.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the triflate ester.
- Infrared Spectroscopy (IR): Characteristic sulfonyl (S=O) stretching bands.
- Melting Point Determination: Confirms purity and identity.
Summary Table of Preparation Methods and Key Parameters
| Parameter | Details |
|---|---|
| Core scaffold | 1-oxa-8-azaspiro[4.5]decane |
| Protecting group | tert-butyl ester (carboxylate) |
| Key functional group introduced | Trifluoromethylsulfonyl (triflate) at 3-position |
| Triflation reagent | Trifluoromethanesulfonic anhydride (Tf2O) |
| Base for triflation | Pyridine or triethylamine |
| Solvent | Dichloromethane or acetonitrile |
| Temperature range | 0°C to room temperature for esterification; -78°C to 0°C for triflation |
| Typical yields | 60-85% for triflation step; >70% for esterification |
| Purification methods | Silica gel column chromatography, recrystallization |
Research Findings and Practical Considerations
- The triflate group is a highly reactive leaving group, enabling further functionalization such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Reaction conditions must be carefully controlled to avoid decomposition of the sensitive triflate ester.
- The tert-butyl protecting group provides stability during synthetic manipulations and can be removed under acidic conditions when necessary.
- The spirocyclic framework imparts conformational rigidity, which is valuable in drug design.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions with tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate depend on the type of reaction and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate can be used to study enzyme interactions and protein modifications. Its ability to form stable adducts with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structural features and reactivity can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for creating high-value products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of stable adducts or the modification of target molecules, thereby altering their function and activity.
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
Key Observations :
Physicochemical and Reactivity Profiles
Biological Activity
Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate, with a CAS number of 1227472-19-6, is a compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl and sulfonyl functional groups. This compound has garnered attention in recent research due to its potential biological activities, particularly in antibacterial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀F₃NO₆S |
| Molecular Weight | 387.37 g/mol |
| Structure | Structure |
Antibacterial Activity
Recent studies have indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial properties. In a study assessing various derivatives, it was found that certain compounds demonstrated minimum inhibitory concentrations (MICs) against bacteria such as Bacillus mycoides, Escherichia coli, and Candida albicans. Notably, one compound showed an MIC of 4.88 µg/mL, highlighting the potential of these functional groups in developing new antibacterial agents .
Anticancer Activity
The anticancer activity of this compound has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). Comparative studies revealed that some derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, one derivative showed an IC50 of 22.4 μM against PACA2 cells, suggesting that modifications to the basic structure can enhance anticancer efficacy .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes critical for bacterial growth and cancer cell proliferation. The trifluoromethyl group is known to influence lipophilicity and bioavailability, while the sulfonyl moiety can enhance binding affinity to specific biological targets.
Study 1: Antibacterial Screening
In a comparative study, various compounds were screened for their antibacterial activity using standard protocols. The results indicated that this compound derivatives had promising results against multiple strains with varying degrees of susceptibility.
Study 2: Anticancer Evaluation
A focused investigation on the anticancer properties involved treating human cancer cell lines with different concentrations of the compound. The study observed significant reductions in cell viability at specific concentrations, indicating a dose-dependent response which is crucial for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
